molecular formula C14H21N5O2 B2910126 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide CAS No. 919840-57-6

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide

Cat. No.: B2910126
CAS No.: 919840-57-6
M. Wt: 291.355
InChI Key: CHZIXGLUQUWHNF-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a chemical compound based on the pyrazolo[3,4-d]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery research . This scaffold is a versatile pharmacophore known for its ability to interact with various enzymatic targets. Researchers value this core structure for developing potent kinase inhibitors . For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been identified as effective Src tyrosine kinase inhibitors, which play a key role in cancer cell proliferation, survival, and migration . Studies have shown that such compounds can inhibit Src kinase in glioblastoma (GBM) cellular models, affecting cell viability and tumorigenicity, and even enhancing cancer cell sensitivity to ionizing radiation . Beyond oncology, the pyrazolo[3,4-d]pyrimidine scaffold is also being explored in other therapeutic areas. It serves as a key structure in the development of ligands for the sigma-1 receptor (σ1R), a protein implicated in the modulation of neuropathic pain . Highly selective σ1R antagonists based on this scaffold have demonstrated substantial antinociceptive properties in pain models in mice . The structural flexibility of the pyrazolo[3,4-d]pyrimidine core allows for strategic modifications at various positions, enabling researchers to fine-tune properties like binding affinity, selectivity, and metabolic stability for specific experimental needs . This compound is intended for research purposes only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2/c1-5-6-7-11(20)17-18-9-15-12-10(13(18)21)8-16-19(12)14(2,3)4/h8-9H,5-7H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZIXGLUQUWHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Amidation Reaction: The final step involves the formation of the pentanamide moiety through an amidation reaction, typically using pentanoyl chloride or pentanoic acid in the presence of a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the amide moiety using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a heterocyclic compound belonging to the pyrazolopyrimidine family. Pyrazolopyrimidines are known for their diverse biological activities and have been studied for medicinal chemistry applications. The tert-butyl group and the pyrazolo[3,4-d]pyrimidine core structure give the compound its unique chemical properties and reactivity.

Scientific Research Applications

This compound has applications across various scientific research fields:

  • Medicinal Chemistry The compound is investigated as a potential therapeutic agent because of its interactions with biological targets.
  • Biological Research It is used to study its effects on cellular processes and pathways.
  • Industrial Applications The compound's unique chemical properties make it useful for developing new materials and chemical processes.

This compound is a compound within the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group that enhances its lipophilicity and biological activity and a pentanamide moiety that contributes to its potential as a therapeutic agent by influencing its interaction with biological targets. This compound may exert biological effects through interactions with specific enzymes and receptors, modulating cellular signaling pathways.

Antitumor Activity

Research suggests that compounds in the pyrazolo[3,4-d]pyrimidine class may possess antitumor properties, and derivatives can inhibit cancer cell proliferation in various types of cancer, including ovarian and breast cancer. The structural features of this compound may enhance its efficacy against specific cancer cell lines because of its ability to target critical pathways involved in tumor growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as Aldehyde Dehydrogenase (ALDH), which plays a role in drug metabolism and cancer cell survival. Inhibitors of ALDH have shown promise as adjuncts in chemotherapy regimens by sensitizing cancer cells to treatment.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Nucleophilic substitution reactions can occur at the tert-butyl group or the amide moiety using nucleophiles such as amines or thiols.

Preparation Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core This can be achieved through the cyclization of appropriate precursors such as 5-amino-1H-pyrazoles with suitable carbonyl compounds under acidic or basic conditions.
  • Introduction of the tert-Butyl Group The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
  • Amidation Reaction The final step involves the formation of the pentanamide moiety through an amidation reaction, typically using pentanoyl chloride or pentanoic acid in the presence of a coupling agent like EDCI or DCC.

Case Studies and Experimental Data

  • Study on Antitumor Activity: A study published in the Journal of Medicinal Chemistry reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant cytotoxicity against ovarian cancer cell lines. The study highlighted the potential of these compounds in enhancing the efficacy of existing chemotherapeutics.
  • Enzyme Inhibition Profiles: Research conducted on similar compounds indicated that modifications in the pyrazolo[3,4-d]pyrimidine structure could lead to enhanced inhibition of ALDH. This suggests that this compound may also exhibit similar properties.

Mechanism of Action

The mechanism of action of N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Molecular Properties

The following table summarizes key structural analogues and their molecular properties:

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Reference ID
N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide C₂₀H₁₉N₅O₂ 361.4 1-Naphthamide 941971-10-4
4-(tert-Butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide C₂₂H₂₁N₅O₂ 387.4 4-tert-Butylbenzamide, Phenyl at N1 899752-35-3
N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide C₁₄H₂₀N₅O₃ 306.3 2-Ethoxyacetamide Not Provided
3-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide C₁₆H₂₅N₅O₃ 335.4 Propanamide with methoxypropan-2-yl group 952970-16-0
Target Compound: N-(1-(tert-Butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide C₁₅H₂₂N₅O₂ 304.4 Pentanamide Not Provided N/A

Key Observations :

  • The tert-butyl group at N1 is conserved across all analogues, likely contributing to steric stabilization and metabolic resistance.
  • The C5 substituent varies significantly, influencing molecular weight and lipophilicity.
Kinase and Enzyme Inhibition
  • Carbohydrazide-Based Analogues : Derivatives such as N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide () exhibit EGFR inhibition with IC₅₀ values ranging from 0.186 µM to 0.03 µM (compared to erlotinib’s 0.03 µM). These compounds also induce apoptosis in MCF-7 cells, with compound 235 showing the highest activity .
  • Benzamide Derivatives: The 4-(tert-butyl)benzamide analogue (CAS 899752-35-3) lacks reported IC₅₀ data but shares structural similarity with kinase inhibitors targeting NLRP3 inflammasomes, as seen in ’s biotinylated pyrazolo[3,4-d]pyrimidinone compounds .
Anticancer Activity
  • Pentanamide Target Compound: Hypothesized to act similarly to MCC950 (CRID3), a NLRP3 inhibitor, based on shared pyrazolo[3,4-d]pyrimidinone scaffolds .

Biological Activity

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a compound within the pyrazolopyrimidine class, known for its diverse biological activities and potential therapeutic applications. This article discusses its biological activity, synthesis, mechanism of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 919840-57-6
  • Molecular Formula : C13H18N4O2
  • Molecular Weight : 250.31 g/mol

The compound features a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group that enhances its lipophilicity and biological activity. The pentanamide moiety contributes to its potential as a therapeutic agent by influencing its interaction with biological targets.

This compound is believed to exert its biological effects through interactions with specific enzymes and receptors. These interactions can lead to the modulation of cellular signaling pathways, which are crucial for various physiological processes. The exact mechanisms remain under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression.

Antitumor Activity

Research indicates that compounds in the pyrazolopyrimidine class exhibit significant antitumor properties. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation in various types of cancer, including ovarian and breast cancer. The structural features of this compound may enhance its efficacy against specific cancer cell lines due to its ability to target critical pathways involved in tumor growth.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as Aldehyde Dehydrogenase (ALDH), which plays a role in drug metabolism and cancer cell survival. Inhibitors of ALDH have shown promise as adjuncts in chemotherapy regimens by sensitizing cancer cells to treatment.

Case Studies and Experimental Data

  • Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that pyrazolopyrimidine derivatives demonstrated significant cytotoxicity against ovarian cancer cell lines. The study highlighted the potential of these compounds in enhancing the efficacy of existing chemotherapeutics .
  • Enzyme Inhibition Profiles : Research conducted on similar compounds indicated that modifications in the pyrazolo[3,4-d]pyrimidine structure could lead to enhanced inhibition of ALDH. This suggests that this compound may also exhibit similar properties .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This is achieved through cyclization reactions starting from 5-amino-1H-pyrazoles.
  • Introduction of tert-butyl Group : Alkylation using tert-butyl halides under basic conditions.
  • Amidation Reaction : The final step involves coupling with pentanoic acid or pentanoyl chloride using agents like EDCI or DCC.

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